molecular formula C6H4N4O2S B3339501 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid CAS No. 1049874-37-4

3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B3339501
CAS No.: 1049874-37-4
M. Wt: 196.19 g/mol
InChI Key: QMLXLTOFAKJSEQ-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)thiophene-2-carboxylic acid (CAS 1049874-37-4) is a high-purity heterocyclic compound with a molecular formula of C6H4N4O2S and a molecular weight of 196.18 g/mol. It serves as a versatile building block in medicinal chemistry, particularly for constructing novel tetrazole-based hybrids for antimicrobial research . The tetrazole ring is a well-known bioisostere for carboxylic acid groups, mimicking its planarity and acidity while potentially offering improved metabolic stability and altered physicochemical properties in drug molecules . Recent studies highlight the significant potential of tetrazole-thiophene hybrids, as this specific scaffold has been synthesized and investigated for its antibacterial and antifungal activities against strains such as S. aureus and C. albicans . The mechanism of action is believed to involve disrupting critical bacterial enzymes or proteins; computational studies on analogous structures suggest strong binding interactions with the ATP-binding domain of bacterial DNA Gyrase (e.g., PDB: 4URO), indicating a potential target . Researchers value this compound for designing new lead molecules and exploring structure-activity relationships (SAR) using techniques like DFT/B3LYP modeling . The compound has a predicted LogP of 0.58 and is classified as harmful, requiring standard laboratory safety practices . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(tetrazol-1-yl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c11-6(12)5-4(1-2-13-5)10-3-7-8-9-10/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLXLTOFAKJSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N2C=NN=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid typically involves the cycloaddition of azides with nitriles. One common method includes the reaction of thiophene-2-carboxylic acid with sodium azide in the presence of a suitable catalyst under controlled temperature conditions . Another approach involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties
In addition to antimicrobial effects, some studies have suggested that this compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation and has shown promise in reducing inflammatory markers .

Cancer Research
The compound's ability to interact with biological systems has led to investigations into its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific pathways, although more research is needed to confirm these findings and elucidate the mechanisms involved .

Materials Science

Organic Electronics
this compound has been studied for its applications in organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound can enhance charge transport properties when integrated into device architectures .

Polymer Chemistry
This compound can also serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, which are crucial for various industrial applications .

Agricultural Chemistry

Pesticide Development
The potential of this compound in agriculture lies in its use as a scaffold for designing new pesticides. Its efficacy against specific plant pathogens has been documented, indicating that derivatives could be developed into effective fungicides or herbicides .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityInhibition of bacterial growth; potential for antibiotic development
Anti-inflammatory EffectsReduction of inflammatory markers in animal models
Organic ElectronicsImproved charge transport in OLED applications
Pesticide EfficacyEffective against plant pathogens; potential for new pesticide formulations

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways and lead to various therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s tetrazole at C3 distinguishes it from analogs with tetrazole at C2. This positional variance may alter electronic distribution and intermolecular interactions.
  • Methyl Substituents : The 4,5-dimethyl analog (224.24 Da) introduces steric hindrance, which could reduce enzymatic degradation but may also limit binding to flat receptor sites .

Functional Analog: Thiophene-Triazole Hybrids ()

Thiophene derivatives bearing 1,2,4-triazole moieties (e.g., compounds 19b , 19c ) exhibit potent anticancer and antibacterial activity. For example:

  • Compound 19b : IC₅₀ = 1.2 μM (vs. doxorubicin IC₅₀ = 2.5 μM) against MCF-7 breast cancer cells.
  • Compound 19c : MIC = 4 μg/mL against E. coli (Gram-negative).

Comparison with Tetrazole Analogs :

  • Bioisosteric Replacement : Tetrazole (5-membered, 4N) vs. triazole (5-membered, 3N) may alter hydrogen-bonding capacity and metabolic stability. Tetrazoles are more acidic (pKa ~4.9), enhancing solubility in physiological conditions .

Pharmacological Context: Tetrazole-Containing Drugs ()

Complex tetrazole derivatives, such as (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid , highlight the therapeutic relevance of tetrazoles in drug design. These molecules leverage tetrazole’s bioisosteric properties to mimic carboxylate groups while improving stability. However, their structural complexity contrasts with the simplicity of 3-(1H-tetrazol-1-yl)thiophene-2-carboxylic acid, which may lack the multifunctional groups required for broad-spectrum activity .

Biological Activity

3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a tetrazole ring with a thiophene structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 3-(tetrazol-1-yl)thiophene-2-carboxylic acid
Molecular Formula: C6H4N4O2S
Molecular Weight: 196.19 g/mol
CAS Number: 1049874-37-4

The compound features a tetrazole ring, which is known for its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems. The structural attributes contribute to its solubility and potential permeability across cellular membranes .

Tetrazoles are recognized as nonclassical bioisosteres of carboxylic acids due to their similar pKa values. This similarity may allow this compound to interact with biological targets similarly to traditional carboxylic acids. The compound's lipid solubility suggests it could easily penetrate cell membranes, influencing various cellular functions including signaling pathways and gene expression .

Pharmacological Applications

The compound has been explored for its potential as a pharmaceutical intermediate. Its ability to act as a bioisostere may enhance the pharmacokinetic profiles of drug candidates derived from it. This property is particularly relevant in the design of drugs targeting complex diseases such as cancer .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

CompoundBiological ActivityReference
2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acidAntibacterial activity against Gram-positive bacteria
Thiophene derivativesAntifungal properties against Candida species
Tetrazole-based compoundsCytotoxic effects on cancer cell lines

These findings highlight the potential for this compound in drug development.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid?

Answer:
The synthesis typically involves two key steps: (1) functionalization of the thiophene ring and (2) introduction of the tetrazole moiety. A common approach is the cycloaddition reaction between nitriles and sodium azide in the presence of zinc salts to form the tetrazole ring . For example, reacting 3-aminothiophene-2-carboxylic acid with nitriles under acidic conditions can yield the tetrazole derivative. Alternatively, microwave-assisted methods may enhance reaction efficiency and regioselectivity . Purity optimization often requires column chromatography or recrystallization, with analytical HPLC used for validation .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • X-ray crystallography is critical for confirming the regiochemistry of the tetrazole substituent and assessing planarity of the thiophene-tetrazole system .
  • Solid-state 13C NMR can identify atropisomerism or rotational barriers in derivatives .
  • FTIR and UV-Vis spectroscopy reveal electronic interactions between the tetrazole (electron-withdrawing) and thiophene-carboxylic acid groups, which influence reactivity .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How do structural modifications at the thiophene or tetrazole moieties affect biological activity?

Answer:
Evidence from analogous thiophene-tetrazole derivatives highlights:

  • Positional effects : Derivatives with substituents at the thiophene C5 position (e.g., 4-chlorophenyl) show enhanced anticancer activity compared to unsubstituted analogs .
  • Tetrazole substitution : Replacing the carboxylic acid with a methyl ester reduces solubility but improves cell membrane permeability .
  • Heterocyclic fusion : Iodolactonization of alkynyl-thiophene precursors (e.g., forming thienopyranones) introduces steric constraints that modulate target binding .
Modification Biological Impact Reference
C5 4-chlorophenyl substitution2–3× higher cytotoxicity vs. doxorubicin
Thienopyranone fusionImproved selectivity for bacterial targets

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Solubility variability : Use standardized DMSO stock solutions (e.g., 10 mM) with sonication to ensure homogeneity .
  • Assay interference : The tetrazole moiety can chelate metal ions in cell culture media, artificially inflating cytotoxicity. Include control experiments with metal additives (e.g., Zn²⁺) .
  • Metabolic instability : Perform stability assays in PBS and liver microsomes to identify degradation products .

Basic: What are the key solubility and stability considerations for experimental handling?

Answer:

  • Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) .
  • pH sensitivity : The carboxylic acid group (pKa ~2.5) protonates under acidic conditions, reducing solubility. Buffered solutions (pH 7.4) are recommended for biological assays .
  • Light sensitivity : Thiophene derivatives degrade under UV light; store in amber vials at –20°C .

Advanced: What computational strategies optimize synthesis and target binding?

Answer:

  • DFT calculations predict regioselectivity in cycloaddition reactions (e.g., favoring 1H-tetrazole over 2H-tautomers) .
  • Molecular docking with bacterial enoyl-ACP reductase (FabI) identifies key hydrogen bonds between the tetrazole and active-site residues (e.g., Tyr156) .
  • QSAR models correlate logP values of derivatives (range: 1.8–3.2) with antibacterial EC50 .

Advanced: How can regioselectivity challenges in tetrazole-thiophene coupling be addressed?

Answer:

  • Catalytic systems : ZnCl2 or CuI improves yield in Huisgen cycloaddition by stabilizing transition states .
  • Microwave irradiation : Reduces side reactions (e.g., thiophene ring opening) and enhances regioselectivity for 1,4-disubstituted tetrazoles .
  • Protecting groups : Temporarily esterify the carboxylic acid to prevent undesired coordination during synthesis .

Basic: What spectroscopic markers distinguish this compound from related analogs?

Answer:

  • 1H NMR : The tetrazole proton appears as a singlet at δ 8.5–9.0 ppm, while thiophene protons resonate at δ 7.0–7.5 ppm .
  • IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–2600 cm⁻¹ (tetrazole N-H) .
  • UV-Vis : λmax ~310 nm (π→π* transition of thiophene) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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